3.28–4.82× Superior Antiproliferative Potency vs. Foretinib Across Three Cancer Cell Lines
Antiproliferative agent-33 (Compound 33) exhibits 3.28–4.82 times greater antiproliferative activity than the lead compound Foretinib across HeLa (cervical), A549 (lung), and MCF-7 (breast) cancer cell lines [1]. This head-to-head comparison was conducted within the same study under identical assay conditions, providing a direct and reliable basis for selecting this compound over the established multi-target TKI Foretinib.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HeLa: 0.21 µM; A549: 0.39 µM; MCF-7: 0.33 µM |
| Comparator Or Baseline | Foretinib (lead compound): HeLa: ~0.69–1.01 µM; A549: ~1.28–1.88 µM; MCF-7: ~1.08–1.59 µM (calculated from 3.28–4.82× fold difference) |
| Quantified Difference | 3.28–4.82 times more potent than Foretinib |
| Conditions | MTT assay; HeLa, A549, MCF-7 cell lines; 48–72 h incubation [1] |
Why This Matters
Directly quantifiable superiority over a well-characterized, clinically relevant comparator (Foretinib) justifies selection for studies requiring enhanced potency without sacrificing the multi-kinase targeting profile.
- [1] Chen P, et al. Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs. Bioorganic Chemistry. 2022;121:105672. View Source
